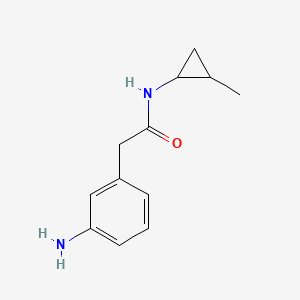![molecular formula C15H20FN3O2 B7555615 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)
2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in drug discovery research. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been found to exhibit anxiolytic and antipsychotic effects, possibly through the modulation of the glutamate system.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide exhibits potent activity against various biological targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to exhibit anxiolytic and antipsychotic effects, possibly through the modulation of the glutamate system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide in lab experiments include its potent activity against various biological targets and its potential use in the treatment of various diseases. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore the synthesis of analogs of this compound to improve its potency and selectivity. Additionally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.
Métodos De Síntesis
The synthesis of 2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide can be achieved through a multi-step process. The first step involves the reaction of 2-fluoro-5-methylbenzoic acid with thionyl chloride to form 2-fluoro-5-methylbenzoyl chloride. This intermediate is then reacted with piperazine to form the corresponding amide. Finally, N-methylation of the amide is carried out using methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide has been extensively studied for its potential applications in drug discovery research. This compound has been found to exhibit potent activity against various biological targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been investigated for its potential use in the treatment of various diseases, such as schizophrenia, anxiety, and depression.
Propiedades
IUPAC Name |
2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-11-3-4-13(16)12(9-11)15(21)19-7-5-18(6-8-19)10-14(20)17-2/h3-4,9H,5-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKAHTZHSHASSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)



![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)